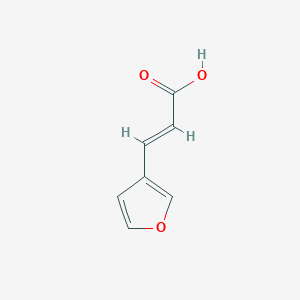

3-(3-Furyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901228 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81311-95-7 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Furyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Furyl)acrylic acid, a valuable intermediate in chemical and pharmaceutical research. The document details its chemical and physical properties, safety information, synthesis protocols, and known biological activities.

Chemical and Physical Properties

This compound, with the CAS number 39244-10-5, is an organic compound featuring a furan ring attached to an acrylic acid moiety.[1][2][3][4] This structure imparts unique reactivity, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 39244-10-5[1][2][3][4] |

| Molecular Formula | C₇H₆O₃[1][5][6] |

| Molecular Weight | 138.12 g/mol [1][5][6] |

| IUPAC Name | (E)-3-(furan-3-yl)prop-2-enoic acid[6] |

| Synonyms | 3-Furanacrylic Acid, 3-(3-Furanyl)-2-propenoic Acid, (2E)-3-(3-furyl)prop-2-enoic acid[3][5] |

| InChI Key | JHAPZUDWRRBZHZ-OWOJBTEDSA-N[2][4][5] |

| SMILES | O=C(O)/C=C/c1ccoc1[5] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 152°C to 154°C[1] |

| Solubility in Water | Sparingly soluble (0.56 g/L at 25°C)[1][6] |

| Appearance | Neat[5] |

| logPoct/wat | 1.377 (Calculated)[7] |

Safety and Handling

While comprehensive toxicological properties have not been thoroughly investigated, some safety information is available. It is recommended to handle this compound with standard laboratory precautions.

Table 3: GHS Hazard and Precautionary Statements (General Recommendations)

| Category | Information |

| Hazard Statements | Inhalation may cause respiratory irritation.[8] |

| Precautionary Statements | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[8] |

| First Aid Measures | In case of inhalation, move the person to fresh air. For skin contact, wash with soap and water. For eye contact, rinse thoroughly with water. If swallowed, rinse mouth with water. In all cases, consult a physician.[8] |

Experimental Protocols

Synthesis of (E)-3-(3-Furyl)acrylic Acid

A common method for the synthesis of this compound is the Knoevenagel condensation reaction.[9][10][11]

Materials:

-

3-Furaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

1.0 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Combine 3-furaldehyde (0.15 mol) and malonic acid (0.02 mol) in pyridine (30 mL).[10]

-

Stir the mixture and heat to 85-90°C for 2 hours.[10]

-

Cool the reaction mixture to 15-20°C.[10]

-

Pour the mixture into cold 1.0 M hydrochloric acid (150 mL) and stir for 30 minutes.[10]

-

Filter the resulting solid.

-

Dissolve the solid in ethyl acetate (300 mL) and wash with 1.0 M hydrochloric acid (2 x 150 mL).[10]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

-

Recrystallize the crude product from an ethyl acetate-n-hexane mixture to yield (E)-3-(3-furyl)acrylic acid.[10]

Biological Activity and Applications

This compound serves as a reactant in the preparation of various compounds with potential biological activity. For instance, it is a key intermediate in the synthesis of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 (Transforming growth factor-β-activated kinase 1), a protein involved in inflammatory signaling pathways.[5]

Derivatives of this compound have demonstrated antimicrobial properties against a range of microorganisms, including bacteria like Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans.[9] The proposed mechanism of action involves the disruption of bioenergetic processes within the microbial cells.[9]

References

- 1. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound (CAS 39244-10-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. capotchem.cn [capotchem.cn]

- 9. Buy this compound [smolecule.com]

- 10. CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3-(3-Furyl)acrylic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Furyl)acrylic acid, also known as (E)-3-(furan-3-yl)prop-2-enoic acid, is a heterocyclic organic compound featuring a furan ring attached to an acrylic acid moiety.[1][2] Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[3] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis, and known biological activities of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its application in experimental research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃ | [2][4] |

| Molecular Weight | 138.12 g/mol | [2][4][5] |

| CAS Number | 39244-10-5 | [4][6] |

| Melting Point | 152-158 °C | [3][4] |

| Boiling Point | 261.4 ± 15.0 °C (Predicted) | [4] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.20 ± 0.10 (Predicted) | [4] |

| Water Solubility | Sparingly soluble (0.56 g/L at 25°C) | [4][7] |

| Solubility | Soluble in Chloroform, Methanol | [4] |

Spectral Data

| Data Type | Description | Source(s) |

| Infrared (IR) Spectrum | Gas-phase IR spectrum is available. | [6][8] |

| Mass Spectrum (MS) | Electron ionization mass spectrum is available. | [6] |

| ¹H NMR & ¹³C NMR | Characterization confirmed by NMR, though specific public peak data is sparse. | [9] |

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This compound is commonly synthesized through a Knoevenagel condensation reaction between 3-furaldehyde and malonic acid, using pyridine as a solvent and catalyst.[4]

Materials:

-

3-Furaldehyde (10.0 g)

-

Malonic acid (15.0 g)

-

Pyridine (12 mL)

-

1 N Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Ice water

Protocol:

-

To 12 mL of pyridine in a suitable reaction flask, add 10.0 g of 3-furaldehyde and 15.0 g of malonic acid.

-

Heat the mixture with stirring at a temperature of 80°C to 90°C for 2 hours.

-

After the reaction is complete, cool the reaction solution and pour it into ice water.

-

Adjust the pH to weakly acidic using 1 N hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitated crystals by filtration.

-

Dissolve the crude product in ethyl acetate. Wash the organic phase with 1 N hydrochloric acid.

-

Dry the organic layer over anhydrous magnesium sulfate and then filter.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Recrystallize the resulting residue from an ethyl acetate-hexane mixed solvent to yield pure this compound.[4]

A typical reported yield for this procedure is approximately 82%.[4]

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound serves as a key building block and exhibits notable biological activities, making it a compound of interest in drug discovery and microbiology.

Precursor for TAK1 Inhibitors

This compound is a documented reactant in the synthesis of 7-aminofuro[2,3-c]pyridines, which are a class of inhibitors for Transforming growth factor-beta-activated kinase 1 (TAK1).[2] TAK1 is a crucial enzyme in the signaling pathways of inflammation and immunity, making it a therapeutic target for various diseases.

Caption: Role as a precursor for TAK1 kinase inhibitors.

Inhibition of Histidine Ammonia Lyase

Research has identified heteroaryl acrylates, including this compound, as strong competitive inhibitors of Histidine Ammonia Lyase (HAL).[10][11] HAL is an enzyme that catalyzes the first step in the degradation pathway of histidine, converting it to urocanate.[10][12] The competitive inhibition by this compound suggests it can occupy the active site of the enzyme, preventing the natural substrate from binding.[11] This property is significant for studying the metabolic pathways of histidine and for the potential development of therapeutic agents that modulate this pathway.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of histidine ammonia lyase by heteroaryl-alanines and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Knocking out histidine ammonia-lyase by using CRISPR-Cas9 abolishes histidine role in the bioenergetics and the life cycle of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(3-Furyl)acrylic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key chemical entities is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(3-Furyl)acrylic acid, a valuable building block in organic synthesis.

This document presents a summary of available spectral data in clearly structured tables, details the experimental protocols for these analytical techniques, and includes a workflow diagram for spectral data acquisition and analysis.

Summary of Spectral Data

The following tables summarize the key spectral data for this compound. It is important to distinguish this compound from its isomer, 3-(2-Furyl)acrylic acid, as spectral data can differ significantly.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data for this compound

(¹H and ¹³C NMR data for the 3-furyl isomer were not available in the searched literature. Data for the 2-furyl isomer is prevalent and should not be used for the 3-furyl isomer.)

| ¹H NMR Data | ¹³C NMR Data |

| No data available. | No data available. |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1500-1400 | Medium | C=C stretch (furan ring) |

| ~1250-1000 | Strong | C-O stretch |

Note: The IR data is based on the gas-phase spectrum available in the NIST WebBook.[1][2]

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 138 | M⁺ (Molecular Ion) | C₇H₆O₃⁺ |

| 121 | [M-OH]⁺ | |

| 93 | [M-COOH]⁺ | |

| 65 | [Furan moiety fragmentation]⁺ | |

| 39 | [Cyclopropenyl cation]⁺ |

Note: The mass spectrometry data is based on electron ionization (EI) with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol .[1][3] The fragmentation pattern is predicted based on typical behavior of acrylic acids and furan compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Specific parameters may vary based on the instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts would be reported in parts per million (ppm) relative to TMS.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using the potassium bromide (KBr) pellet method or as a thin film.

-

KBr Pellet Method: A small amount of the finely ground solid sample is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of an FTIR spectrometer.

-

Thin Film Method: The solid is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate for analysis.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Relationships

The following diagram illustrates the general workflow for acquiring and interpreting spectral data for a chemical compound like this compound.

References

Crystal Structure of 3-(3-Furyl)acrylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 3-(3-Furyl)acrylic acid. Following a comprehensive search of publicly available scientific databases and literature, it must be noted that detailed crystallographic data for this compound, including unit cell parameters, bond lengths, and bond angles from single-crystal X-ray diffraction studies, is not currently available in the Cambridge Crystallographic Data Centre (CCDC) or other major chemical databases.

While information regarding the synthesis and basic chemical properties of this compound is accessible, its specific three-dimensional solid-state structure remains uncharacterized in the public domain.

To provide relevant structural insights, this guide presents a summary of the crystallographic analysis of a closely related compound, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one , a chalcone derivative that shares the furan-acrylic core. The structural data for this analog can offer a valuable point of reference for understanding the potential molecular conformation and packing of furan-acrylic acid derivatives.

Experimental Protocols: Synthesis of a Related Furan-Acrylic Compound

While the specific crystallization protocol for this compound is not available, a general synthesis method for a related furan-acrylic derivative, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, is outlined below. This procedure provides a representative workflow for the synthesis of such compounds, which is a prerequisite for obtaining crystals suitable for X-ray diffraction analysis.

Synthesis of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one

The synthesis of this chalcone is achieved through a Claisen-Schmidt condensation reaction.

Caption: A workflow diagram illustrating the synthesis of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.

Concluding Remarks

The absence of a publicly available crystal structure for this compound highlights a gap in the current body of scientific literature. The determination of its solid-state structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing crucial data for computational modeling, understanding intermolecular interactions, and informing its application in drug design and materials science. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to enrich the collective understanding of furan-based derivatives.

An In-depth Technical Guide to (E)-3-(furan-3-yl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(furan-3-yl)prop-2-enoic acid, a notable organic compound, is distinguished by its acrylic acid moiety attached to a furan ring at the third position. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methodologies. While its biological significance is still an emerging field of study, this document aims to consolidate the current knowledge to support further research and development.

Chemical Identity and Synonyms

The compound is systematically named (2E)-3-(furan-3-yl)prop-2-enoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is crucial to distinguish this isomer from its counterpart, (E)-3-(furan-2-yl)prop-2-enoic acid, as their properties and reactivity can differ significantly.

Several synonyms are commonly used in literature and commercial listings:

-

3-(3-Furyl)acrylic acid

-

3-Furan-3-yl acrylic acid

-

trans-3-Furanacrylic acid

-

(E)-3-(Furan-3-yl)acrylic acid

-

3-(Furan-3-yl)propenoic acid

The Chemical Abstracts Service (CAS) registry number for this compound is 39244-10-5 .[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Melting Point | 152-154 °C | |

| Boiling Point | Not available | [3] |

| Solubility | Sparingly soluble in water (0.56 g/L at 25°C) | [4] |

| pKa | Not available | |

| Appearance | Solid |

Experimental Protocols

Synthesis of (E)-3-(furan-3-yl)prop-2-enoic Acid via Knoevenagel Condensation

The primary synthetic route to (E)-3-(furan-3-yl)prop-2-enoic acid is the Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of the title compound, furan-3-carbaldehyde is reacted with malonic acid in the presence of a base like piperidine, often in a solvent such as pyridine or ethanol.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furan-3-carbaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., pyridine or absolute ethanol).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., 10% HCl) to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining acid and salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure (E)-3-(furan-3-yl)prop-2-enoic acid.

A patent has also described a preparation method involving a palladium-catalyzed reaction between a 3-substituted furan and an acrylate compound, reporting high yields and isomeric purity.

Analytical Methodologies

The purity and identity of (E)-3-(furan-3-yl)prop-2-enoic acid can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: Reversed-phase HPLC is a suitable method for the analysis of acrylic acid derivatives. The compound can be separated from impurities on a C18 column.

-

Mobile Phase: A gradient elution with a mixture of water (acidified with a small amount of an acid like phosphoric or formic acid) and a polar organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 210 nm or its λmax) is appropriate.

-

Quantification: Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) is often necessary to improve chromatographic performance and prevent peak tailing.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of (E)-3-(furan-3-yl)prop-2-enoic acid.

References

An In-depth Technical Guide to 3-(3-Furyl)acrylic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Furyl)acrylic acid, a heterocyclic carboxylic acid with significant applications in medicinal chemistry and organic synthesis. While the precise moment of its discovery is not prominently documented, its history is intrinsically linked to the development of classical condensation reactions and the broader exploration of furan chemistry. This document details the compound's physicochemical properties, established and modern synthetic protocols, and its known biological activities, including its role as an inhibitor of key enzymes. The information is presented to be a valuable resource for researchers in drug discovery and development.

Introduction and Historical Context

The history of this compound is not marked by a singular discovery event but rather by the gradual development of synthetic methodologies applicable to furan-based aldehydes. Its synthesis is a direct application of well-established organic reactions, namely the Knoevenagel condensation and the Perkin reaction, which were developed in the late 19th century. The starting material, 3-furaldehyde, became more accessible over time through advances in furan chemistry. Early research into furan derivatives was extensive, with publications in journals like the Journal of the Chemical Society and Berichte der deutschen chemischen Gesellschaft throughout the early 20th century, laying the groundwork for the synthesis of a wide array of furan-containing compounds, including this compound. Its emergence in the scientific literature is primarily as a building block or intermediate in the synthesis of more complex molecules with specific biological targets.

Physicochemical Properties

This compound is a solid at room temperature with properties that make it a useful intermediate in organic synthesis. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 138.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 39244-10-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 152-154 °C | --INVALID-LINK-- |

| Water Solubility | Sparingly soluble (0.56 g/L at 25 °C) | --INVALID-LINK-- |

| logP (octanol/water) | 1.377 (calculated) | Cheméo |

| Appearance | Pale yellow solid | Pharmaffiliates |

Synthesis of this compound

The primary methods for the synthesis of this compound are the Knoevenagel condensation and the Perkin reaction. These methods involve the reaction of 3-furaldehyde with a suitable active methylene compound or an acid anhydride.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. For the synthesis of this compound, 3-furaldehyde is reacted with malonic acid in the presence of a base like pyridine and piperidine.

This protocol is adapted from a patented method for the synthesis of (E)-3-(3-furyl)acrylic acid.[1]

Materials:

-

3-Furaldehyde (1.0 eq)

-

Malonic acid (1.1 eq)

-

Pyridine (as solvent)

-

Piperidine (catalytic amount)

-

1.0 M Hydrochloric acid

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask containing pyridine, add 3-furaldehyde (1.0 eq) and malonic acid (1.1 eq).

-

Stir the mixture and begin heating. Maintain the reaction temperature at 85-90 °C for 2 hours.

-

After 2 hours, cool the reaction mixture to 15-20 °C.

-

Pour the cooled mixture into cold 1.0 M hydrochloric acid with stirring. Continue stirring for 30 minutes.

-

Filter the resulting precipitate.

-

Dissolve the collected solid in ethyl acetate.

-

Wash the organic layer twice with 1.0 M hydrochloric acid.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from an ethyl acetate/n-hexane solvent system to yield purified (E)-3-(3-furyl)acrylic acid.

Perkin Reaction

The Perkin reaction provides another route to α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. For this compound, 3-furaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.

This conceptual protocol is based on the general procedure for the Perkin reaction.

Materials:

-

3-Furaldehyde (1.0 eq)

-

Acetic anhydride (2.5 eq)

-

Anhydrous sodium acetate (1.0 eq)

-

Hydrochloric acid (for workup)

Procedure:

-

Combine 3-furaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 180 °C for 5-8 hours.

-

Allow the mixture to cool slightly and then pour it into water.

-

Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

-

After cooling, if the sodium salt of the acid crystallizes, filter it.

-

Dissolve the salt in hot water and acidify with hydrochloric acid to precipitate the free acid.

-

If the acid separates as an oil, extract it with a suitable solvent.

-

Purify the crude product by recrystallization.

Experimental and Logical Workflows

The synthesis of this compound via Knoevenagel condensation can be visualized as a straightforward workflow.

Caption: Knoevenagel condensation workflow for this compound synthesis.

Biological Activities and Signaling Pathways

This compound has been identified as a reactant in the synthesis of inhibitors for key biological targets, implicating it in important signaling pathways relevant to drug development.

Inhibition of Transforming Growth Factor-β-activated Kinase 1 (TAK1)

This compound is a precursor in the synthesis of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1.[2] TAK1 is a crucial kinase in the inflammatory response pathway. It is activated by pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4] Activated TAK1, in complex with TAB proteins, phosphorylates and activates downstream targets including the IKK complex (leading to NF-κB activation) and MAP kinases like JNK and p38.[5][6][7] Inhibition of TAK1 is a therapeutic strategy for inflammatory diseases.

Caption: Inhibition of the TAK1 inflammatory signaling pathway.

Inhibition of Histidine Ammonia Lyase (HAL)

Trans-3-Furanacrylic Acid, a synonym for this compound, is reported to be an inhibitor of Histidine Ammonia Lyase (HAL).[8] HAL is an enzyme that catalyzes the non-oxidative deamination of L-histidine to urocanic acid and ammonia. The enzyme utilizes a unique 4-methylidene-imidazol-5-one (MIO) cofactor which acts as an electrophile. The proposed mechanism involves a Friedel-Crafts-type attack of the histidine imidazole ring on the MIO cofactor. Competitive inhibitors like this compound likely bind to the active site, preventing the substrate from accessing the catalytic machinery.

Caption: Competitive inhibition of Histidine Ammonia Lyase by this compound.

Antimicrobial Activity of Furan Derivatives

While specific data for this compound is limited, furan derivatives as a class are known to possess antimicrobial properties. The mechanisms can vary, but for some derivatives, particularly nitrofurans, the mode of action involves intracellular reduction to reactive intermediates that can damage bacterial DNA and inhibit protein synthesis. Other furan compounds may act by inhibiting essential microbial enzymes. This suggests that derivatives of this compound could be explored for antimicrobial applications.

Conclusion

This compound, while not having a celebrated moment of discovery, stands as a testament to the power of fundamental organic reactions and the versatility of the furan scaffold. Its synthesis from readily available precursors via the Knoevenagel condensation or Perkin reaction is well-established. The true value of this compound for researchers today lies in its role as a key intermediate in the development of targeted therapeutics. Its application in the synthesis of inhibitors for TAK1 and HAL highlights its potential in addressing inflammatory diseases and metabolic disorders. This guide provides a foundational resource for scientists and drug development professionals interested in harnessing the potential of this compound in their research endeavors.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of histidine ammonia lyase by heteroaryl-alanines and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-(3-Furyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals. The information herein is compiled from available Safety Data Sheets (SDS) and scientific databases. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough risk assessment before handling 3-(3-Furyl)acrylic acid.

Introduction

This compound (CAS No. 39244-10-5) is a chemical intermediate used in various research and development applications, including pharmaceutical synthesis.[1][2][3] Due to its specific chemical structure, it is essential for laboratory personnel to be fully aware of its potential hazards and the necessary precautions for safe handling. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols.

Hazard Identification and Classification

The toxicological properties of this compound have not been thoroughly investigated.[4][5] However, based on the available information, it is prudent to handle this compound with care, assuming it may present hazards typical of acrylic acid derivatives. The primary known hazard is potential respiratory tract irritation.[4][5]

2.1. GHS Classification

While a complete GHS classification is not consistently available across all sources, the following table summarizes the potential hazards based on available data for similar compounds. Researchers should treat the substance with caution, applying stringent safety measures until more definitive data is available.

| Hazard Class | Hazard Statement | Note |

| Skin Corrosion/Irritation | May cause skin irritation. | Based on general data for similar compounds.[5] |

| Serious Eye Damage/Irritation | May cause eye irritation. | Based on general data for similar compounds.[5] |

| Specific target organ toxicity — single exposure | Inhalation may cause respiratory irritation.[4] | This is the most consistently cited potential health effect.[4][5] |

2.2. Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 39244-10-5 | [1][2][3][4] |

| Molecular Formula | C₇H₆O₃ | [1][2][4] |

| Molecular Weight | 138.12 g/mol | [1][2][4] |

| Appearance | Gray to brown solid/powder | [5] |

| Melting Point | 140 - 143 °C | [6] |

| Boiling Point | 286 °C @ 760 mmHg | [6] |

Safe Handling and Storage

Given the limited toxicological data, a conservative approach to handling and storage is recommended.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

| Protection Type | Recommended Equipment | Guidelines |

| Eye/Face Protection | Chemical safety goggles or glasses. | Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Wear appropriate protective clothing to prevent skin exposure.[5] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If dust is generated, a NIOSH-approved N95 or P1 particulate respirator may be necessary.[4] |

3.2. Engineering Controls

Proper engineering controls are the primary line of defense.

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of dust or vapors.[4][5]

-

Eyewash Stations and Safety Showers: Facilities where this chemical is handled should be equipped with readily accessible eyewash stations and safety showers.[5]

3.3. Storage

-

Keep the container tightly closed to prevent moisture absorption and contamination.[4][5][6]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

Experimental Protocols and Workflows

The following workflow diagram illustrates a logical sequence for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4][5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5] |

5.2. Spills and Leaks

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid creating dust.[4][5]

-

Environmental Precautions: Do not let the product enter drains.

Disposal Considerations

Dispose of unused material and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4]

Conclusion

While this compound is a valuable compound in research and development, the current lack of comprehensive toxicological data necessitates a cautious and proactive approach to its handling. Adherence to the safety protocols outlined in this guide, in conjunction with institutional best practices, is paramount to ensuring the safety of all laboratory personnel. Researchers are encouraged to seek out any new safety information as it becomes available.

References

Commercial Suppliers and Technical Guide for 3-(3-Furyl)acrylic Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(3-Furyl)acrylic acid, a key chemical intermediate in the synthesis of targeted therapeutics. This document outlines commercially available sources, provides detailed experimental protocols for its application, and explores its role in modulating critical signaling pathways relevant to drug discovery.

Commercial Availability of this compound

This compound (CAS No. 39244-10-5) is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, often exceeding 98%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | Purity | Available Quantities |

| Thermo Scientific Alfa Aesar | This compound, 98% | 98% | 1 g, 5 g, 25 g |

| Santa Cruz Biotechnology | This compound | ≥98% | Inquire for details |

| CymitQuimica | This compound | Not Specified | 1 g, 2.5 g, 5 g |

| AK Scientific, Inc. | 3-(Furan-3-yl)acrylic acid | Not Specified | 10 g |

| ChemScene | (E)-3-(Furan-3-yl)acrylic acid | ≥98% | Inquire for details |

| Scintila | This compound | Not Specified | 5 g |

Application in Drug Discovery: Synthesis of TAK1 Inhibitors

A significant application of this compound in drug development is its use as a crucial building block in the synthesis of potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1] TAK1 is a key signaling molecule in the inflammatory and immune response pathways, making it an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders.[2]

The furan moiety of this compound is incorporated into the core structure of these inhibitors, contributing to their binding affinity and selectivity for the TAK1 kinase. The general synthetic approach involves the coupling of this compound with other heterocyclic fragments to construct the final inhibitor molecule.

Experimental Protocols

Synthesis of (E)-3-(3-furyl)acrylic acid

This protocol describes a general method for the synthesis of (E)-3-(3-furyl)acrylic acid via a Knoevenagel-Doebner condensation reaction.

Materials:

-

3-Furaldehyde

-

Malonic acid

-

Pyridine

-

1.0 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

n-Hexane

Procedure:

-

Combine 3-furaldehyde (0.15 mol) and malonic acid (0.02 mol) in pyridine (30 mL).

-

Heat the mixture with stirring at 85-90 °C for 2 hours.

-

Cool the reaction mixture to 15-20 °C and pour it into 150 mL of cold 1.0 M hydrochloric acid.

-

Stir the resulting mixture for 30 minutes and then filter to collect the solid.

-

Dissolve the solid in 300 mL of ethyl acetate and wash twice with 150 mL of 1.0 M hydrochloric acid.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Recrystallize the solid from an ethyl acetate-n-hexane mixture and dry to yield (E)-3-(3-furyl)acrylic acid.

Expected Yield: Approximately 75% with a purity of >95% as determined by HPLC.

In Vitro TAK1 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to evaluate the inhibitory activity of compounds synthesized from this compound against the TAK1 enzyme. This type of assay is crucial for determining the potency (e.g., IC50 value) of potential drug candidates.

Materials:

-

Recombinant TAK1/TAB1 enzyme complex

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase assay buffer

-

Test inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well assay plates

Procedure:

-

Reagent Preparation: Prepare the kinase assay buffer, and dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in the assay buffer.

-

Plate Setup:

-

Test Wells: Add 1 µL of the test inhibitor at various concentrations.

-

Positive Control Wells: Add 1 µL of DMSO.

-

Blank (No Enzyme) Wells: Add 1 µL of DMSO.

-

-

Enzyme Addition: Add 2 µL of the diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of kinase assay buffer to the "Blank" wells.

-

Reaction Initiation: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-45 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving TAK1 and a typical experimental workflow for its inhibition.

Caption: TAK1 Signaling Pathway Activation.

Caption: TAK1 Kinase Inhibition Assay Workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(3-Furyl)acrylic Acid from 3-Furaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(3-Furyl)acrylic acid from 3-furaldehyde. Primarily focusing on the Knoevenagel condensation, this guide offers a comparative overview of common synthetic routes, quantitative data on reaction efficiencies, and a step-by-step protocol for laboratory execution. The information is intended to support researchers in the fields of medicinal chemistry and drug development where this compound serves as a valuable building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in numerous molecules of medicinal interest. The efficient synthesis of this compound is therefore of significant importance. This document outlines reliable methods for its preparation from the readily available starting material, 3-furaldehyde. The most common and effective methods for this transformation are the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction. Each of these methods offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and reagent accessibility.

Comparative Analysis of Synthetic Methods

The synthesis of this compound from 3-furaldehyde can be achieved through several established organic reactions. The choice of method often depends on the desired scale, available reagents, and required purity of the final product.

-

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine. It is a high-yielding and widely used method for the synthesis of α,β-unsaturated acids.

-

Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of the sodium or potassium salt of the corresponding acid as a base.[1][2][3][4][5] While effective, it often requires higher reaction temperatures.

-

Wittig Reaction: This reaction provides excellent stereocontrol, typically favoring the formation of the (E)-isomer when a stabilized ylide is used.[6] It involves the reaction of the aldehyde with a phosphorus ylide, such as (carboxymethylene)triphenylphosphorane, followed by hydrolysis if an ester ylide is used.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound and its close analog, 3-(2-furyl)acrylic acid, from the corresponding furaldehydes.

| Reaction Type | Aldehyde | Reagents | Yield (%) | Purity (%) | Reference |

| Knoevenagel Condensation | 3-Furaldehyde | Malonic acid, Pyridine | 75.2 | 95.10 | [7] |

| Knoevenagel Condensation | 2-Furfural | Malonic acid, Pyridine | 91-92 | - | [8] |

| Knoevenagel Condensation | 2-Furfural | Malonic acid, Pyridine, Piperidine | 92.8 | 99.5 | [9] |

| Wittig Reaction | 3-Furaldehyde | Carbethoxymethylene triphenylphosphine, Toluene, KOH (aq) | 73.0 | 96.5 | [7] |

| Perkin Reaction | 2-Furfural | Acetic anhydride, Potassium acetate | - | - | [8] |

Experimental Protocols

Method 1: Knoevenagel Condensation

This protocol is adapted from a procedure for the synthesis of (E)-3-(3-furyl)acrylic acid.[7]

Materials:

-

3-Furaldehyde

-

Malonic acid

-

Pyridine

-

1.0 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask containing pyridine (30 mL), add 3-furaldehyde (14.70 g, 0.15 mol) and malonic acid (16.91 g, 0.163 mol).

-

Stir the mixture and heat to 85-90 °C for 2 hours.

-

After the reaction is complete, cool the mixture to 15-20 °C.

-

Pour the reaction mixture into cold 1.0 M hydrochloric acid (150 mL) and stir for 30 minutes.

-

Collect the precipitated solid by filtration.

-

Dissolve the solid in ethyl acetate (300 mL) and wash the organic layer with 1.0 M hydrochloric acid (2 x 150 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a light brown solid.

-

Recrystallize the crude product from an ethyl acetate-n-hexane mixture to yield (E)-3-(3-furyl)acrylic acid.

Expected Outcome:

This procedure is reported to yield the (E)-3-(3-furyl)acrylic acid product with a yield of 75.2% and a purity of 95.10% as determined by HPLC.[7]

Visualizations

Experimental Workflow: Knoevenagel Condensation

Caption: Workflow for the Knoevenagel condensation synthesis of this compound.

Signaling Pathway: General Knoevenagel Condensation Mechanism

Caption: Generalized mechanism of the Knoevenagel condensation.

References

- 1. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. longdom.org [longdom.org]

- 5. longdom.org [longdom.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 3-(3-Furyl)acrylic Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base. 3-(3-Furyl)acrylic acid is a valuable building block in medicinal chemistry and materials science, and its synthesis is a key step in the preparation of various more complex molecules, including inhibitors of TAK1. This document provides detailed protocols for the synthesis of this compound from 3-furaldehyde and malonic acid, a classic example of the Doebner modification of the Knoevenagel condensation.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Furan-3-carbaldehyde + Malonic Acid → this compound + H₂O + CO₂

This reaction is typically carried out in the presence of a basic catalyst, such as pyridine, which also serves as the solvent. A co-catalyst, like piperidine, can also be employed to enhance the reaction rate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Furaldehyde | 1.0 equivalent | [1] |

| Malonic Acid | 1.5 equivalents | [1] |

| Solvent/Catalyst | ||

| Pyridine | 12 mL per 10g of 3-furaldehyde | [1] |

| Reaction Conditions | ||

| Temperature | 80-90 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Product Information | ||

| Product Name | This compound | [1][2] |

| Molecular Formula | C₇H₆O₃ | [1][3] |

| Molecular Weight | 138.12 g/mol | [1][2][3] |

| Yield | 82% | [1] |

| Melting Point | 155-158 °C | [1] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Sparingly soluble in water (0.56 g/L at 25°C) | [1][4] |

Experimental Protocol

This protocol is adapted from a standard procedure for the Knoevenagel condensation of 3-furaldehyde and malonic acid.[1]

Materials and Equipment:

-

3-Furaldehyde (10.0 g)

-

Malonic acid (15.0 g)

-

Pyridine (12 mL)

-

1 N Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Condenser

-

Apparatus for filtration (Buchner funnel, filter flask)

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-furaldehyde (10.0 g) and malonic acid (15.0 g).

-

Addition of Solvent/Catalyst: To the flask, add 12 mL of pyridine.

-

Reaction: Heat the mixture with stirring at 80-90 °C for 2 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction solution into ice water.

-

Adjust the pH of the aqueous solution to weakly acidic using 1 N hydrochloric acid. This will cause the product to precipitate.

-

Collect the precipitated crystals by vacuum filtration.

-

-

Purification:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic phase with 1 N hydrochloric acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting residue from an ethyl acetate-hexane mixed solvent to obtain pure this compound.

-

Characterization:

The final product can be characterized by standard analytical techniques, such as ¹H-NMR spectroscopy and melting point determination, to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Discussion of Alternative Methodologies

While the pyridine-catalyzed Doebner modification is a well-established and high-yielding method, concerns over the use of pyridine have led to the development of alternative, "greener" protocols for the Knoevenagel condensation. These methods often employ less hazardous solvents and catalysts. For the synthesis of similar acrylic acids, researchers have successfully utilized:

-

Solvent-free conditions: Heating the reactants with a catalyst in the absence of a solvent can reduce waste and simplify purification.

-

Alternative catalysts: A range of catalysts have been explored, including other organic bases like piperidine and triethylamine, as well as various heterogeneous catalysts that can be easily recovered and reused.

-

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

These alternative approaches offer potential advantages in terms of environmental impact and process efficiency and should be considered for further optimization of this compound synthesis.

References

Application Notes: Synthesis of Furylacrylic Acid via Perkin Reaction

Introduction

The Perkin reaction, a cornerstone in organic synthesis, facilitates the creation of α,β-unsaturated aromatic acids. This reaction involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of the alkali salt of the corresponding carboxylic acid which acts as a base catalyst. One of its notable applications is the synthesis of furylacrylic acid from furfural, an aldehyde derived from renewable biomass sources. Furylacrylic acid and its derivatives are valuable intermediates in the pharmaceutical and chemical industries.

Reaction Mechanism

The mechanism for the synthesis of furylacrylic acid from furfural and acetic anhydride using an acetate salt (e.g., sodium or potassium acetate) as a catalyst is a multi-step process. The reaction is initiated by the formation of a carbanion which then acts as a nucleophile.

The key steps are as follows:

-

Carbanion Formation: The acetate ion, acting as a base, abstracts an α-hydrogen from acetic anhydride, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the furfural molecule. This results in the formation of an alkoxide intermediate.

-

Protonation and Acyl Transfer: The alkoxide intermediate is protonated, and a subsequent intramolecular acetyl transfer occurs, leading to a more stable intermediate.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) upon heating to form a mixed anhydride.

-

Hydrolysis: Finally, the mixed anhydride is hydrolyzed to yield the final product, α-furylacrylic acid, and acetic acid.

The use of potassium acetate is reported to be advantageous as it can allow the reaction to proceed more rapidly and at comparatively lower temperatures.

Caption: Logical workflow of the Perkin reaction for furylacrylic acid synthesis.

Quantitative Data Summary

The efficiency of the Perkin reaction for furylacrylic acid synthesis is influenced by catalysts, reaction time, and temperature. The following table summarizes key quantitative data reported for this synthesis.

| Reactants | Catalyst | Temperature | Time | Yield | Reference |

| Furfural, Acetic Anhydride | Alkali Salt | N/A | N/A | 65-70% | |

| Furfural, Acetic Anhydride | Potassium Acetate | 150°C | 4 hours | High | |

| Furfural, Acetic Anhydride | Fused Sodium Acetate | 150°C | 6-8 hours | Slower reaction |

Note: The table reflects data specifically for the Perkin reaction. Related condensation reactions may achieve different yields under varied conditions.

Experimental Protocol

This protocol details the synthesis of furylacrylic acid from furfural and acetic anhydride. A thorough risk assessment should be conducted for all chemicals and procedures before commencing.

Materials and Equipment:

-

Furfural (freshly distilled)

-

Acetic anhydride

-

Anhydrous potassium acetate

-

Concentrated hydrochloric acid

-

50% Ethanol (for recrystallization, optional)

-

Activated charcoal (for recrystallization, optional)

-

Round-bottom flask (500 mL) fitted with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)

-

Ice bath

-

pH indicator paper

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, place freshly distilled furfural (e.g., 0.2 moles), acetic anhydride (e.g., 0.4 moles), and anhydrous potassium acetate (e.g., 0.2 moles). Add a magnetic stir bar.

-

Reaction Execution: Assemble a reflux condenser on the flask. Heat the mixture in an oil bath to 150°C with continuous stirring. Maintain this temperature for 4 hours. An exothermic reaction may be observed as the temperature approaches 145-150°C.

-

Quenching and Isolation: After 4 hours, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 200 mL of cold water while stirring.

-

Hydrolysis and Dissolution: To hydrolyze any remaining anhydride and dissolve the product, add a concentrated base (e.g., aqueous ammonia or sodium hydroxide solution) until the solution is basic and the solid dissolves.

-

Purification (Initial): Filter the basic solution to remove any insoluble impurities. Wash the filter paper with small portions of water.

-

Precipitation: Transfer the combined filtrate to a clean beaker and cool it in an ice bath. While stirring vigorously, slowly acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic. Furylacrylic acid will precipitate as a solid.

-

Collection and Drying: Allow the mixture to stand in the ice bath for at least one hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove residual acid and salts. Dry the product, for instance, in a desiccator or a low-temperature oven.

Recrystallization (Optional):

-

For higher purity, the crude furylacrylic acid can be recrystallized. A suggested procedure is to dissolve the acid in a minimal amount of boiling 50% ethanol.

-

Add a small amount of activated charcoal to the hot solution to decolorize it and reflux for 5-10 minutes.

-

Filter the hot solution through a preheated funnel to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of furylacrylic acid.

Application Notes and Protocols: 3-(3-Furyl)acrylic Acid as a Key Reactant in the Synthesis of Novel TAK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammatory and oncogenic pathways. Its inhibition presents a promising therapeutic strategy for a range of diseases, including rheumatoid arthritis and various cancers. This document provides detailed application notes and protocols for the use of 3-(3-Furyl)acrylic acid as a key starting material in the synthesis of a potent class of TAK1 inhibitors: 7-aminofuro[2,3-c]pyridines. The methodologies outlined herein are based on the work of Hornberger, K.R., et al., as published in Bioorganic & Medicinal Chemistry Letters, and are intended to guide researchers in the development and evaluation of novel TAK1-targeting therapeutics.

Introduction to TAK1 and Its Inhibition

TAK1 is a central mediator of signaling cascades initiated by pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1] Upon activation, TAK1 phosphorylates downstream targets, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) like JNK and p38, leading to the activation of the NF-κB and AP-1 transcription factors.[1][2] These transcription factors regulate the expression of numerous genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of various inflammatory diseases and cancers.[3][4] Therefore, small molecule inhibitors of TAK1 are of significant therapeutic interest. The 7-aminofuro[2,3-c]pyridine scaffold has been identified as a promising core for potent and selective TAK1 inhibitors, and this compound serves as a crucial building block for the construction of this heterocyclic system.[5]

TAK1 Signaling Pathway

The TAK1 signaling pathway is a complex network that integrates signals from various upstream receptors to elicit diverse cellular responses. A simplified representation of the canonical TAK1 signaling cascade is depicted below.

Caption: Simplified TAK1 signaling pathway.

Synthesis of 7-Aminofuro[2,3-c]pyridine TAK1 Inhibitors

The synthesis of the 7-aminofuro[2,3-c]pyridine core of the TAK1 inhibitors commences with this compound. The general synthetic scheme is outlined below, followed by a detailed experimental protocol for a representative example.

General Synthetic Scheme

Caption: Synthetic route to TAK1 inhibitors.

Experimental Protocol: Synthesis of a Representative 7-Aminofuro[2,3-c]pyridine Inhibitor

The following protocol is a representative example adapted from the general methodologies for the synthesis of 7-aminofuro[2,3-c]pyridine derivatives.

Step 1: Synthesis of Furo[2,3-c]pyridin-7(6H)-one

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone or toluene) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes.

-

In a separate flask, dissolve sodium azide (1.5 eq) in water and add this solution to the reaction mixture. Stir vigorously for 1-2 hours at 0 °C.

-

Extract the aqueous layer with the reaction solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to obtain the acyl azide.

-

Caution: Acyl azides can be explosive. Handle with care and use appropriate safety precautions.

-

Dissolve the crude acyl azide in a high-boiling point solvent (e.g., diphenyl ether) and heat to reflux (approximately 250-260 °C) for 1-2 hours to induce the Curtius rearrangement and subsequent intramolecular cyclization.

-

Cool the reaction mixture to room temperature and purify the product by column chromatography on silica gel to yield furo[2,3-c]pyridin-7(6H)-one.

Step 2: Synthesis of 7-Chlorofuro[2,3-c]pyridine

-

Treat furo[2,3-c]pyridin-7(6H)-one (1.0 eq) with phosphorus oxychloride (POCl₃) (5-10 eq) at reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 7-chlorofuro[2,3-c]pyridine.

Step 3: Synthesis of the Final 7-Aminofuro[2,3-c]pyridine Inhibitor

-

In a sealed tube, dissolve 7-chlorofuro[2,3-c]pyridine (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., n-butanol or dioxane).

-

Add a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the mixture to 120-150 °C for 12-24 hours.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Purify the residue by preparative HPLC or column chromatography on silica gel to yield the final 7-aminofuro[2,3-c]pyridine TAK1 inhibitor.

Biological Evaluation of TAK1 Inhibitors

The inhibitory activity of the synthesized compounds against TAK1 can be assessed through a series of in vitro and cellular assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1.

Caption: Workflow for in vitro TAK1 kinase assay.

Protocol: ADP-Glo™ Kinase Assay

-

Prepare 1x Kinase Assay Buffer: Dilute a 5x kinase assay buffer stock with sterile water and add DTT to a final concentration of 1 mM.

-

Reagent Preparation: Thaw recombinant TAK1/TAB1 enzyme, Myelin Basic Protein (MBP) substrate, and ATP on ice. Dilute each component to the desired final concentration in 1x Kinase Assay Buffer.

-

Reaction Plate Setup:

-

Test Wells: Add 1 µL of the test inhibitor at various concentrations.

-

Positive Control Wells: Add 1 µL of DMSO.

-

Blank (No Enzyme) Wells: Add 1 µL of DMSO.

-

-

Add Enzyme: Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Initiate Reaction: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of TNF-α-induced NF-κB Activation

This assay assesses the ability of the inhibitors to block TAK1 signaling in a cellular context.

Protocol: NF-κB Reporter Assay

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Incubation: Allow the cells to express the plasmids for 24 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the TAK1 inhibitor for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of TNF-α-induced NF-κB activation and determine the IC₅₀ value.

Data Presentation

The following tables summarize the type of quantitative data that should be generated and presented for a comprehensive evaluation of the synthesized TAK1 inhibitors.

Table 1: In Vitro TAK1 Kinase Inhibition

| Compound ID | TAK1 IC₅₀ (nM) |

| Example-1 | Data |

| Example-2 | Data |

| Control Inhibitor | Data |

Table 2: Cellular Inhibition of NF-κB Activation

| Compound ID | TNF-α-induced NF-κB IC₅₀ (nM) |

| Example-1 | Data |

| Example-2 | Data |

| Control Inhibitor | Data |

Conclusion

The synthetic and biological evaluation protocols detailed in these application notes provide a comprehensive framework for researchers engaged in the discovery and development of novel TAK1 inhibitors. The use of this compound as a starting material offers an efficient route to the potent 7-aminofuro[2,3-c]pyridine scaffold. By following these methodologies, scientists can effectively synthesize, characterize, and assess the therapeutic potential of new chemical entities targeting the critical TAK1 signaling pathway.

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 3-(3-Furyl)acrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of the antimicrobial and antifungal properties of 3-(3-Furyl)acrylic acid and its derivatives. This document includes available quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows. While specific data for this compound derivatives are limited in the current literature, this report supplements the available information with data from structurally related furan-containing compounds to provide a broader context for researchers.

Introduction

Furan-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial and antifungal properties. The furan ring is a key structural motif in several commercially available drugs. Derivatives of acrylic acid are also known to exhibit biological activities. The combination of these two pharmacophores in this compound and its derivatives presents a promising avenue for the discovery of novel antimicrobial and antifungal agents. This document aims to consolidate the available scientific information to guide further research and development in this area.

Quantitative Data on Antimicrobial and Antifungal Activity

Quantitative data on the antimicrobial and antifungal efficacy of this compound and its specific derivatives are not extensively available in the public domain. However, studies on structurally similar furan acrylic acid derivatives provide valuable insights into their potential activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various furan derivatives against a range of bacterial and fungal strains.

Note: The data presented below are for 3-(2-furyl)acrylic acid and 3-(5-nitro-2-furyl)acrylic acid derivatives, as specific MIC values for this compound derivatives were not found in the reviewed literature. These values can serve as a comparative reference for future studies on this compound derivatives.

Table 1: Antibacterial Activity of Furan Acrylic Acid Derivatives (MIC in µg/mL)

| Compound/Derivative | E. coli | S. aureus | P. aeruginosa | B. subtilis | Reference |

| 3-(2-furyl)acrylic acid monosaccharide esters (Ia-f) | >64 | 32 | >64 | 32 | [1] |

| 3-(5-nitro-2-furyl)acrylic acid esters/amides | various | various | - | - | [2] |

Table 2: Antifungal Activity of Furan Acrylic Acid Derivatives (MIC in µg/mL)

| Compound/Derivative | C. albicans | A. niger | C. tropicalis | C. parapsilosis | C. glabrata | Reference |

| (E)-3-(furan-2-yl)acrylic acid | 64 | - | 256 | 512 | 256 | [3] |

| Propyl (E)-3-(furan-2-yl) acrylate | 256 | - | 64 | 128 | 512 | [4] |

| 3-(5-nitro-2-furyl)acrylic acid esters/amides | various | various | - | - | - | [2] |

| 3-(2-furyl)acrylic acid monosaccharide esters (Ib, Ie) | Potent Activity | - | - | - | - | [1] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound derivatives has not been elucidated. However, studies on related furan derivatives suggest potential modes of action.